2-[[5-(1,3-benzodioxol-5-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide
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Overview
Description
2-[[5-(1,3-benzodioxol-5-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide is a complex organic compound that features a unique combination of a benzodioxole ring, a triazole ring, and a sulfanyl-acetamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including anticancer and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(1,3-benzodioxol-5-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Benzodioxole Moiety: The benzodioxole ring is often introduced through a nucleophilic substitution reaction, where a suitable benzodioxole derivative reacts with the triazole intermediate.
Sulfanyl Group Addition: The sulfanyl group is incorporated via a thiolation reaction, typically using thiol reagents under mild conditions.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where the intermediate compound reacts with an appropriate amine in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using batch processing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to primary amines under hydrogenation conditions.
Substitution: The benzodioxole and triazole rings can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Primary Amines: From reduction of the cyano group.
Substituted Derivatives: From various substitution reactions on the benzodioxole and triazole rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound has shown promise in preliminary studies as an anticancer agent. Its ability to inhibit certain enzymes and disrupt cellular processes makes it a candidate for further investigation in cancer therapy.
Medicine
In medicine, the compound’s antimicrobial properties are of interest. It has been tested against various bacterial and fungal strains, showing significant inhibitory effects, which could lead to the development of new antibiotics.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity, due to its complex molecular structure.
Mechanism of Action
The mechanism by which 2-[[5-(1,3-benzodioxol-5-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide exerts its effects involves several molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes involved in cell proliferation, such as kinases and proteases, leading to cell cycle arrest and apoptosis.
DNA Interaction: It may intercalate into DNA, disrupting replication and transcription processes.
Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, leading to oxidative stress and cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole Derivatives: Compounds like piperonyl butoxide, which also contain the benzodioxole ring, are used as insecticide synergists.
Triazole Derivatives: Compounds such as fluconazole and itraconazole, which are triazole antifungals, share structural similarities.
Sulfanyl-Acetamide Compounds: Similar compounds include various thiol-containing acetamides used in medicinal chemistry.
Uniqueness
What sets 2-[[5-(1,3-benzodioxol-5-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide apart is its combination of these three distinct moieties, which confer unique biological activities and chemical reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[[5-(1,3-benzodioxol-5-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-15(2)23(3,13-24)25-20(29)12-32-22-27-26-21(28(22)17-7-5-4-6-8-17)16-9-10-18-19(11-16)31-14-30-18/h4-11,15H,12,14H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKKVINXJVUAOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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